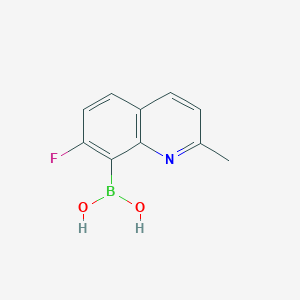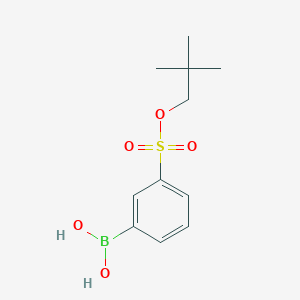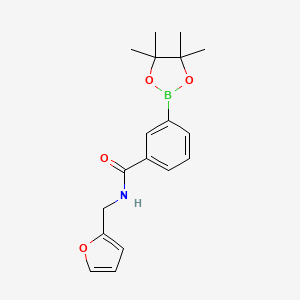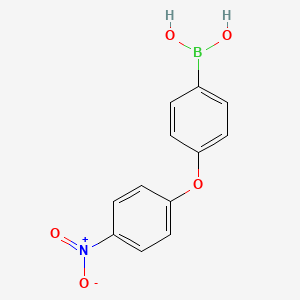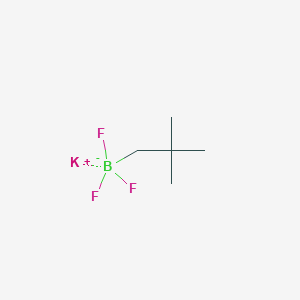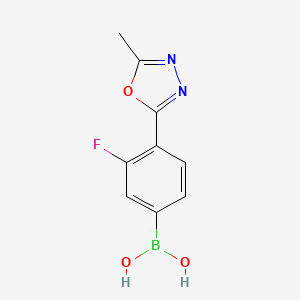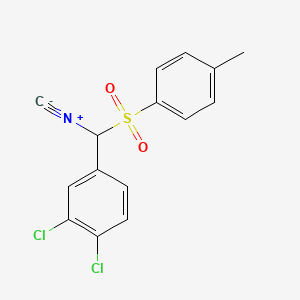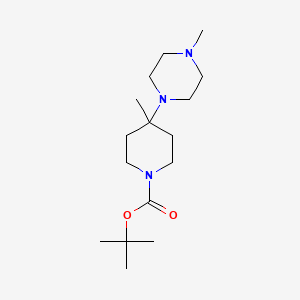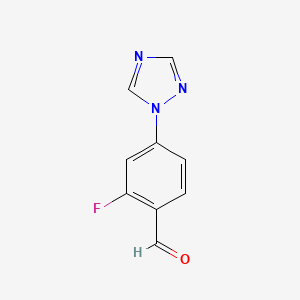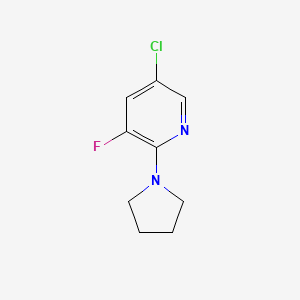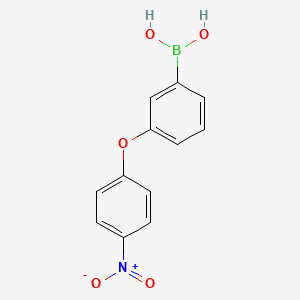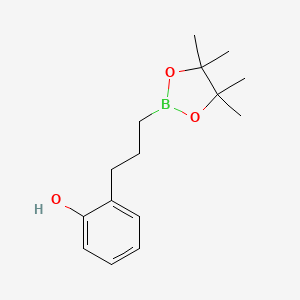![molecular formula C10H8BrN3O B1393204 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine CAS No. 1216804-34-0](/img/structure/B1393204.png)
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine
Vue d'ensemble
Description
“6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.093 . It is a type of pyridinamine, which are important intermediates with many applications in the chemical industry . Pyridine derivatives are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of pyridine derivatives like “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” can be achieved through oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This method involves the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Molecular Structure Analysis
The molecular structure of “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” consists of a pyridine ring with a bromine atom and an amine group attached to it . The presence of these functional groups contributes to the chemical reactivity and potential applications of this compound.Chemical Reactions Analysis
Pyridin-2-amines, like “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine”, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities similar to those of antiviral and immunosuppressive agents .Applications De Recherche Scientifique
-
Imidazole Containing Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : Synthesis of imidazole containing compounds involves various synthetic routes .
- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
N-(pyridin-2-yl)amides and Imidazo[1,2-a]pyridines
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention due to their varied medicinal applications .
- Methods of Application : These compounds are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Results or Outcomes : These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
-
Pyrimidinamine Derivatives
- Scientific Field : Agricultural Chemistry .
- Application Summary : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
-
5-Bromopyridine Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : 5-Bromopyridine derivatives are used in a wide range of chemical reactions due to their reactivity .
- Methods of Application : These compounds are synthesized from various starting materials and under different reaction conditions .
- Results or Outcomes : The derivatives of 5-Bromopyridine show different chemical properties and can be used in various chemical reactions .
-
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a derivative of pyridin-3-amine, which is structurally similar to “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine”. It’s used in various scientific research .
- Methods of Application : The synthesis of this compound involves various organic chemistry techniques .
- Results or Outcomes : The specific results or outcomes depend on the context of the research. More detailed information would be available in specific research papers .
-
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is structurally similar to “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine”. It’s used in various scientific research .
- Methods of Application : The synthesis of this compound involves various organic chemistry techniques .
- Results or Outcomes : The specific results or outcomes depend on the context of the research. More detailed information would be available in specific research papers .
Orientations Futures
The future directions for “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” and similar compounds involve their use in the synthesis of pharmaceutical products and polymers with unique physical properties . The development of efficient synthesis methods, like the oxyfunctionalization using whole cells of Burkholderia sp. MAK1, is a promising area of research .
Propriétés
IUPAC Name |
6-(5-bromopyridin-3-yl)oxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-3-9(6-13-4-7)15-10-2-1-8(12)5-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBRHMDXOFUITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



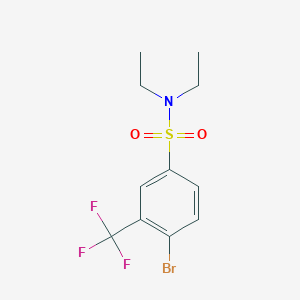
![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)
